

# Meta-analysis of sultamicillin clinical trials in respiratory tract infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sultamicillin |           |
| Cat. No.:            | B1682570      | Get Quote |

# Sultamicillin in Respiratory Tract Infections: A Comparative Meta-Analysis

A comprehensive review of clinical trial data demonstrates comparable efficacy of **sultamicillin** to other beta-lactam/beta-lactamase inhibitor combinations, such as amoxicillin/clavulanic acid, in the treatment of both upper and lower respiratory tract infections. Notably, **sultamicillin** may offer a more favorable gastrointestinal side effect profile.

**Sultamicillin**, a mutual prodrug of ampicillin and the beta-lactamase inhibitor sulbactam, provides a therapeutic option for respiratory tract infections, including those caused by beta-lactamase-producing bacteria.[1][2] This guide synthesizes findings from multiple clinical trials and meta-analyses to offer a comparative perspective for researchers and drug development professionals.

## **Comparative Clinical Efficacy**

Meta-analyses and direct comparative trials have established that **sultamicillin** is as effective as amoxicillin/clavulanic acid in treating upper respiratory tract infections in adults.[3][4] One multicenter, randomized trial involving 102 patients found no statistically significant difference in cure rates between the two treatments at the end of therapy or at a follow-up visit.[3][5] Specifically, the cure rates for the ampicillin/sulbactan group were 64.4% at the end of treatment and 97.4% at the end of the study, compared to 61.7% and 93.2% for the amoxicillin/clavulanate group, respectively.[3][4]



For lower respiratory tract infections, a multicenter trial in Japan evaluated **sultamicillin** in 132 patients, demonstrating an overall efficacy rate of 79.1%.[6] The efficacy rates were 80.0% for pneumonia and 78.5% for bronchitis.[6] The study also highlighted **sultamicillin**'s effectiveness against common respiratory pathogens, with clinical efficacy rates of 90.9% for Haemophilus influenzae, 100% for Streptococcus viridans, and 100% for Staphylococcus aureus in monomicrobial infections.[6] Furthermore, **sultamicillin** has shown efficacy in treating patients who have not responded to previous antibiotic therapies.[6]

## Safety and Tolerability Profile

A notable difference observed in clinical trials is the incidence of gastrointestinal side effects, particularly diarrhea. A randomized trial comparing **sultamicillin** to amoxicillin/clavulanic acid in upper respiratory tract infections reported that the number of patients experiencing diarrhea was significantly lower in the **sultamicillin** group (29.4%) compared to the amoxicillin/clavulanate group (70.6%).[3][4] The overall ratio of adverse events between the two groups was, however, not statistically different.[3][4] In a study focused on lower respiratory tract infections, adverse reactions to **sultamicillin** occurred in 6.8% of patients, with the majority being gastrointestinal disorders.[6]

### **Quantitative Data Summary**

Table 1: Efficacy of **Sultamicillin** vs. Amoxicillin/Clavulanate in Upper Respiratory Tract Infections

| Outcome                      | Sultamicillin<br>(Ampicillin/Sul<br>bactan) | Amoxicillin/Cla<br>vulanate | p-value                        | Reference |
|------------------------------|---------------------------------------------|-----------------------------|--------------------------------|-----------|
| Cure Rate (End of Treatment) | 64.4%                                       | 61.7%                       | Not Statistically<br>Different | [3][4]    |
| Cure Rate (End of Study)     | 97.4%                                       | 93.2%                       | Not Statistically<br>Different | [3][4]    |

Table 2: Safety of **Sultamicillin** vs. Amoxicillin/Clavulanate in Upper Respiratory Tract Infections



| Adverse Event                                | Sultamicillin<br>(Ampicillin/Sul<br>bactan) | Amoxicillin/Cla<br>vulanate | p-value | Reference |
|----------------------------------------------|---------------------------------------------|-----------------------------|---------|-----------|
| Overall Adverse<br>Events                    | Same ratio in both groups                   | Same ratio in both groups   | 0.940   | [3][4]    |
| Diarrhea (% of patients with adverse events) | 29.4%                                       | 70.6%                       | 0.0164  | [3][4]    |

### Table 3: Efficacy of **Sultamicillin** in Lower Respiratory Tract Infections

| Infection Type | Efficacy Rate   | Reference |
|----------------|-----------------|-----------|
| Pneumonia      | 80.0% (28/35)   | [6]       |
| Bronchitis     | 78.5% (73/93)   | [6]       |
| Overall        | 79.1% (102/129) | [6]       |

## **Experimental Protocols**

# Protocol for a Comparative Study of Sultamicillin and Amoxicillin/Clavulanic Acid in Upper Respiratory Tract Infections[3][4]

- Study Design: An open-label, multicentric, randomized clinical trial.
- Patient Population: 102 adult patients with community-acquired upper respiratory tract infections (otitis, sinusitis, or pharyngotonsillitis).
- Randomization: Patients were randomly assigned to one of two treatment groups.
- Intervention:
  - o Group 1: Sultamicillin (Ampicillin/Sulbactan) for 10 days.



- o Group 2: Amoxicillin/Clavulanic Acid for 10 days.
- Evaluation: Patients were evaluated at 10 days (end of treatment) and 30 days (end of study) after the initiation of treatment to assess the therapeutic response.
- Primary Endpoint: Clinical cure rate at the end of treatment and at the end of the study.
- Safety Endpoint: Incidence and severity of adverse events.

# Protocol for a Clinical Evaluation of Sultamicillin in Lower Respiratory Tract Infections[6]

- Study Design: A multicenter trial conducted in 19 institutions.
- Patient Population: 132 patients with lower respiratory tract infections, primarily pneumonia and bronchitis.
- Intervention: Sultamicillin administration.
- Evaluation: Clinical efficacy and safety were evaluated over a 12-month period. Efficacy was assessed based on the resolution of clinical signs and symptoms.
- Primary Endpoint: Overall clinical efficacy rate and efficacy rates for specific infection types (pneumonia, bronchitis).
- Secondary Endpoints: Efficacy in patients with underlying diseases, efficacy in patients who
  failed previous antibiotic treatments, and efficacy against specific pathogens.
- Safety Endpoint: Incidence and nature of adverse reactions and abnormalities in laboratory test values.

# Mechanism of Action and Meta-Analysis Workflow

**Sultamicillin** is a codrug that is hydrolyzed in the body to release ampicillin and sulbactam in a 1:1 molar ratio.[7] Ampicillin, a beta-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[8] Sulbactam is a beta-lactamase inhibitor that protects ampicillin from degradation by bacterial enzymes, thereby broadening its spectrum of activity against resistant strains.[8][9]





Click to download full resolution via product page

Caption: Workflow of a systematic meta-analysis process.





Click to download full resolution via product page

Caption: Mechanism of action of sultamicillin.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of sultamicillin and ampicillin/sulbactam in the treatment of upper and lower bacterial respiratory tract infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults an open-label, multicentric, randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults--an open-label, multicentric, randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. [Clinical evaluation of sultamicillin in lower respiratory tract infections] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 9. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Meta-analysis of sultamicillin clinical trials in respiratory tract infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682570#meta-analysis-of-sultamicillin-clinical-trials-in-respiratory-tract-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com